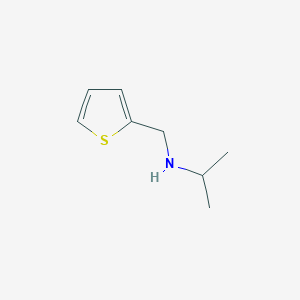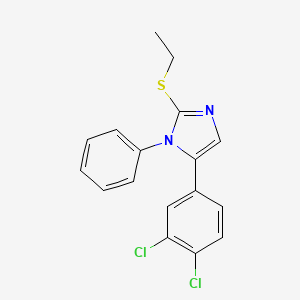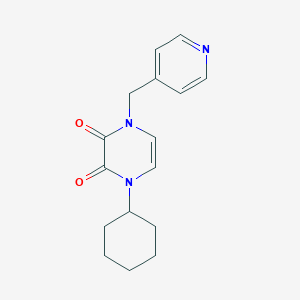
Propan-2-yl(thiophen-2-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C8H13NS . It is a derivative of amphetamine where the phenyl ring has been replaced by thiophene . It is a valuable intermediate in the development of new drugs .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Propan-2-yl(thiophen-2-ylmethyl)amine, has been a topic of interest for medicinal chemists. Various strategies have been employed, including heterocyclization of different substrates . A specific synthesis method for Propan-2-yl(thiophen-2-ylmethyl)amine is not available in the literature, but it might involve similar strategies used for related compounds.Molecular Structure Analysis
The molecular structure of Propan-2-yl(thiophen-2-ylmethyl)amine consists of a thiophene ring attached to a propan-2-yl group through a methylene bridge . The molecular weight of this compound is 155.26 .Physical And Chemical Properties Analysis
Propan-2-yl(thiophen-2-ylmethyl)amine is a liquid at room temperature . The exact values for its density, boiling point, and melting point are not available in the literature .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Aleksandrov et al. (2020) studied the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide, derived from thiophene-2-carbonyl chloride in propan-2-ol, leading to the formation of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline. This compound underwent various electrophilic substitution reactions, demonstrating the reactivity of such compounds in chemical synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020).
DNA Binding and Gene Delivery
- Carreon et al. (2014) developed a water-soluble cationic polythiophene derivative that binds DNA, forming polyplexes. This derivative shows potential as a theranostic gene delivery vehicle (Carreon, Santos, Matson, & So, 2014).
Alkylation and Ring Closure Reactions
- Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene for various alkylation and ring closure reactions, generating a library of structurally diverse compounds (Roman, 2013).
Polymerization and Material Science
- Zhang et al. (2015) studied star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These compounds exhibited high polymerization efficiencies, offering applications in material science (Zhang, Sallenave, Bui, Dumur, Xiao, Graff, Gigmes, Fouassier, & Lalevée, 2015).
Corrosion Inhibition
- Gao, Liang, and Wang (2007) synthesized tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, and evaluated their performance in inhibiting carbon steel corrosion. These compounds showed promise as anodic inhibitors, forming protective layers on metal surfaces (Gao, Liang, & Wang, 2007).
Antimicrobial Activity
- Arora et al. (2013) synthesized Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and evaluated their antimicrobial activities. These compounds demonstrated significant antimicrobial properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Chemical Amide Synthesis
- Mohy El Dine et al. (2015) used (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst for amide bond synthesis between carboxylic acids and amines. This method demonstrated efficiency in peptide synthesis (Mohy El Dine, Erb, Berhault, Rouden, & Blanchet, 2015).
Safety And Hazards
Direcciones Futuras
The future directions for research on Propan-2-yl(thiophen-2-ylmethyl)amine could involve further exploration of its synthesis methods, investigation of its biological activity, and development of its applications in medicinal chemistry. Given its structural similarity to amphetamine, it could potentially be explored for its psychoactive properties .
Propiedades
IUPAC Name |
N-(thiophen-2-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-7(2)9-6-8-4-3-5-10-8/h3-5,7,9H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZIRJQKJYVJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl(thiophen-2-ylmethyl)amine | |
CAS RN |
259655-05-5 |
Source


|
| Record name | (propan-2-yl)(thiophen-2-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2466121.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2466125.png)
![4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2466127.png)

![9-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-8-[(4-methylphenyl)sulfonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2466129.png)
![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2466130.png)


![(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2466134.png)
![3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2466136.png)

![N-(3-chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2466139.png)